(R)-Pyrrolidine-3-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H10N2O2S |
|---|---|
Molecular Weight |
150.20 g/mol |
IUPAC Name |
(3R)-pyrrolidine-3-sulfonamide |
InChI |
InChI=1S/C4H10N2O2S/c5-9(7,8)4-1-2-6-3-4/h4,6H,1-3H2,(H2,5,7,8)/t4-/m1/s1 |
InChI Key |
CWWBQWLCPSGMER-SCSAIBSYSA-N |
Isomeric SMILES |
C1CNC[C@@H]1S(=O)(=O)N |
Canonical SMILES |
C1CNCC1S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for R Pyrrolidine 3 Sulfonamide and Its Enantiopure Derivatives
Established Synthetic Routes to Pyrrolidine-3-sulfonamide (B1439569) Core Structures
The construction of the pyrrolidine-3-sulfonamide scaffold can be approached through various established synthetic routes. These methods primarily focus on the formation of the pyrrolidine (B122466) ring, followed by or concurrent with the introduction of the sulfonamide group.
Strategies for Pyrrolidine Ring Formation
A variety of synthetic strategies have been developed to construct the pyrrolidine ring, a key structural component. These methods offer different levels of control over stereochemistry and substitution patterns.
A notable method for synthesizing enantioenriched pyrrolidines involves a gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides. acs.orgorganic-chemistry.org This approach has been shown to produce various pyrrolidines in excellent yields and with high enantioselectivity. acs.orgorganic-chemistry.org The combination of chiral tert-butylsulfinimine chemistry with gold catalysis is a key feature of this methodology. acs.orgresearchgate.net This represents a significant advancement as it was the first reported synthesis of a pyrrolidine from a homopropargyl sulfonamide. acs.orgresearchgate.net
The reaction proceeds through a proposed mechanism involving the cycloisomerization of the homopropargyl sulfonamide, followed by hydrogenation. The scope of this gold-catalyzed reaction is broad, with successful application to various substrates, including those with a p-bromobenzenesulfonyl-protected (Bs) group, leading to the efficient formation of the desired product without epimerization of the precursors. whiterose.ac.uk
| Catalyst System | Starting Material | Product | Yield | Enantioselectivity |
| Gold catalyst / Chiral auxiliary | Chiral homopropargyl sulfonamides | Enantioenriched pyrrolidines | Excellent | Excellent |
| Gold catalyst / Chiral auxiliary | p-Bromobenzenesulfonyl-protected substrate | Desired pyrrolidine product | High | High |
Table 1: Examples of Gold-Catalyzed Cycloisomerization/Hydrogenation for Pyrrolidine Synthesis.
Intramolecular carboamination reactions provide a powerful tool for the synthesis of functionalized pyrrolidines. A hybrid palladium-catalyzed intramolecular gem-difluoroalkylamination of conjugated dienes has been developed, offering a versatile route to a diverse range of functionalized pyrrolidines under mild conditions with broad functional group tolerance. nih.govacs.org This method can also utilize alkyl iodides as electrophiles to generate the corresponding alkylamination products. nih.gov Mechanistic studies suggest a hybrid palladium-catalyzed radical-polar crossover pathway. nih.gov
Copper(II)-promoted intramolecular aminooxygenation of alkenes is another effective method, yielding 2,5-disubstituted pyrrolidines with high diastereoselectivity, predominantly the cis stereoisomer. nih.gov Mechanistic investigations have pointed to a pathway involving a primary carbon radical intermediate. nih.gov The diastereoselectivity of this copper-promoted reaction has been explored with various alkene substrates. α-Substituted 4-pentenyl sulfonamides favor the formation of 2,5-cis-pyrrolidines with excellent diastereomeric ratios and high yields, while γ-substituted substrates show a preference for 2,3-trans pyrrolidine adducts with moderate selectivity. nih.gov
| Catalyst/Promoter | Substrate | Key Feature | Product |
| Palladium | Conjugated dienes | gem-Difluoroalkylamination | Functionalized pyrrolidines |
| Copper(II) | α-Substituted 4-pentenyl sulfonamides | High cis-diastereoselectivity | 2,5-cis-Pyrrolidines |
| Copper(II) | γ-Substituted 4-pentenyl sulfonamides | Moderate trans-diastereoselectivity | 2,3-trans-Pyrrolidines |
Table 2: Intramolecular Carboamination Approaches to Pyrrolidines.
The 1,3-dipolar cycloaddition of azomethine ylides with olefins is a highly efficient and stereoselective method for synthesizing complex pyrrolidine and spiropyrrolidine heterocycles from simple precursors. tandfonline.com This methodology is widely applied in organic synthesis for constructing biologically significant compounds. tandfonline.comrsc.orgrsc.org The in-situ generation of azomethine ylides from the decarboxylative condensation of carbonyl compounds with α-amino acids is a common strategy. tandfonline.com
These reactions can be performed as one-pot, multi-component reactions, offering operational simplicity and efficiency. tandfonline.comacs.org For instance, the reaction of indenoquinoxalone, L-proline or L-phenylalanine, and 3-nitro-2H-chromene yields spiro indenoquinoxaline pyrrolidine derivatives. tandfonline.com The diastereoselectivity of these cycloadditions is often controlled by secondary orbital interactions. tandfonline.com
| Reaction Type | Reactants | Key Feature | Product |
| [3+2] Cycloaddition | Azomethine ylide and olefin | High regio- and stereoselectivity | Pyrrolidine heterocycles |
| One-pot, three-component | Indenoquinoxalone, L-proline/L-phenylalanine, 3-nitro-2H-chromene | Diastereoselective | Spiro indenoquinoxaline pyrrolidine |
Table 3: 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis.
Ring-closing metathesis (RCM) has emerged as a powerful technique for the synthesis of various cyclic compounds, including pyrrolidines. acs.orgorganic-chemistry.orgacs.orgtandfonline.com The development of stable and active ruthenium catalysts, such as the Grubbs first and second-generation catalysts, has significantly expanded the scope of RCM. acs.orgorganic-chemistry.org
A notable application is the ring-closing enyne metathesis (RCEM) which produces conjugated dienes that can be used in subsequent reactions like Diels-Alder cycloadditions. acs.orgorganic-chemistry.org This method has been successfully used to prepare a series of new pyrrolidine derivatives from enyne substrates containing a basic or nucleophilic nitrogen atom under mild conditions and without the need for ethylene (B1197577) gas. acs.orgorganic-chemistry.orgacs.org The first-generation Grubbs catalyst is effective, though it may require longer reaction times compared to the second-generation catalyst. organic-chemistry.org
| Catalyst | Substrate | Reaction Type | Product |
| Grubbs Catalyst (1st or 2nd Gen) | Enyne with nucleophilic N | Ring-Closing Enyne Metathesis (RCEM) | Pyrrolidine derivatives |
| Grubbs Catalyst (1st Gen) | Diallylamine derivatives | Ring-Closing Olefin Metathesis (RCM) | Pyrrolidine derivatives |
Table 4: Ring-Closing Metathesis for Pyrrolidine Synthesis.
Introduction of the Sulfonamide Group
The sulfonamide group is a key functional group in the target molecule. Its introduction can be achieved through various methods. One common approach involves the reaction of a pyrrolidine intermediate with a suitable sulfonyl chloride. For instance, a pyrrolidine sulfonamide derivative can be obtained in good yield by reacting a sulfonyl chloride with pyrrolidine in a solvent like 1,4-dioxane (B91453) at room temperature. researchgate.net
Another strategy involves the use of chlorosulfonyl isocyanate (CSI) to introduce the sulfonamide moiety. tandfonline.com This reagent is particularly useful for preparing sulfonyl pyrrolidine-2,5-dione derivatives. tandfonline.com The synthesis of new series of pyrrolidine-2,5-diones bearing sulfonamide moieties has been described in a three-step sequence of carbamoylation-sulfamoylation, deprotection, and condensation, using a catalytic amount of H6P2W18O62. tandfonline.com
Furthermore, direct and practical synthesis of arylsulfonamides from electron-rich aromatic compounds can be achieved using in situ generated N-sulfonylamine as the active electrophile. rsc.org This metal-free method proceeds under mild conditions and is tolerant of many sensitive functional groups. rsc.org
| Reagent | Substrate | Product | Key Feature |
| Sulfonyl chloride | Pyrrolidine | Pyrrolidine sulfonamide | Direct sulfonylation |
| Chlorosulfonyl isocyanate (CSI) | - | Sulfonyl pyrrolidine-2,5-dione | Introduction of sulfonamide moiety |
| In situ generated N-sulfonylamine | Electron-rich aromatics | Arylsulfonamides | Metal-free, mild conditions |
Table 5: Methods for Introducing the Sulfonamide Group.
Utilization of Specific Precursors
The choice of starting material is critical in the synthesis of complex molecules like (R)-pyrrolidine-3-sulfonamide. Researchers have successfully employed specific precursors, such as chiral homopropargyl sulfonamides and sulfinyl hydroxylamines, to construct the pyrrolidine ring with the correct stereochemistry.
A notable method involves a gold-catalyzed reaction that transforms chiral homopropargyl sulfonamides into enantioenriched pyrrolidines. acs.orgorganic-chemistry.orgfigshare.com This process, which combines the use of chiral tert-butylsulfinimine chemistry with gold catalysis, results in excellent yields (90–99%) and high enantioselectivities. acs.org It represents the first successful synthesis of a pyrrolidine from a homopropargyl sulfonamide. acs.orgorganic-chemistry.orgfigshare.com The reaction proceeds through a tandem cycloisomerization and hydrogenation sequence, where gold plays a dual catalytic role. acs.orgorganic-chemistry.org
Another approach utilizes sulfinyl hydroxylamines, which can undergo rearrangement to form sulfonimidates. rsc.org These intermediates can then be used in further reactions to construct the desired pyrrolidine ring. The use of enantiopure sulfinyl groups can influence the stereochemical outcome of these reactions. researchgate.net
Enantioselective Synthesis Approaches
Achieving a high level of enantiopurity is a primary goal in the synthesis of chiral molecules for pharmaceutical applications. Enantioselective synthesis aims to produce one enantiomer of a chiral compound in excess over the other. Key strategies to achieve this include the use of chiral catalysts and chiral auxiliaries, as well as fine-tuning reaction conditions to control stereoselectivity.
Chiral Catalysis in this compound Synthesis
Chiral catalysts are instrumental in asymmetric synthesis, guiding the reaction to favor the formation of the desired enantiomer. In the context of this compound synthesis, various chiral catalysts have been explored.
For instance, (S)-pyrrolidine trifluoromethanesulfonamide (B151150) has proven to be an effective organocatalyst for direct Michael addition reactions, yielding products with high enantioselectivity (up to 99% ee). nih.gov Similarly, gold catalysts, when combined with chiral ligands, have been successfully used in the tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides to produce enantioenriched pyrrolidines. acs.orgorganic-chemistry.orgfigshare.com Palladium-catalyzed reactions have also been developed for the enantio- and diastereoselective synthesis of pyrrolidine derivatives. nih.gov These reactions often involve the formation of a quinone methide intermediate that can be trapped by various nucleophiles. nih.gov
Recent advancements include the use of rhodium(III) catalysts in a formal [4+1] approach to synthesize pyrrolidines from unactivated terminal alkenes and hydroxylamine (B1172632) derivatives. nih.gov This method allows for the rapid construction of diverse pyrrolidine structures. nih.gov
Application of Chiral Auxiliaries
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.
A prominent example is the use of tert-butanesulfinamide, introduced by Ellman, which has been widely employed as a chiral auxiliary in the synthesis of chiral amines and heterocycles. sigmaaldrich.com Condensation of tert-butanesulfinamide with aldehydes or ketones forms tert-butanesulfinyl imines, which can then react with various nucleophiles with high diastereoselectivity. sigmaaldrich.com This strategy has been applied to the synthesis of 2-substituted pyrrolidines. sigmaaldrich.com
Another approach involves the use of enantiopure homoallylic sulfonamides derived from sulfinimines in iodocyclization reactions to produce trans-2,5-disubstituted 3-iodopyrrolidines. nih.gov This method provides a valuable route to this important heterocyclic ring system. nih.gov
Control of Diastereoselectivity and Enantioselectivity
Controlling both diastereoselectivity and enantioselectivity is crucial for synthesizing complex molecules with multiple stereocenters. This is often achieved by a combination of factors, including the choice of catalyst, substrate, and reaction conditions.
In the Michael addition reactions catalyzed by (S)-pyrrolidine trifluoromethanesulfonamide, high levels of both enantioselectivity (up to 99% ee) and diastereoselectivity (up to 50:1 d.r.) have been observed. nih.gov Computational studies have shown that hydrogen bonding plays a significant role in the catalysis and stereochemical control of these reactions. nih.gov
The gold-catalyzed synthesis of pyrrolidines from chiral homopropargyl sulfonamides also demonstrates excellent control over stereoselectivity, with no significant loss of enantiomeric purity during the reaction. acs.org Similarly, palladium-catalyzed methods for synthesizing pyrrolidine derivatives have shown high diastereoselectivity and enantioselectivity. nih.gov The synthesis of 3,4-disubstituted pyrrolidine sulfonamides as enantiomerically pure trans isomers has also been reported. nih.gov
Recent Advances and Emerging Synthetic Strategies
The field of synthetic organic chemistry is constantly evolving, with new methods and strategies being developed to improve the efficiency and selectivity of chemical transformations. Recent years have seen significant progress in the synthesis of sulfonamides and pyrrolidines.
Modern synthetic approaches to sulfonamides include C-N cross-coupling reactions, N-H functionalization, and C-H amination. thieme-connect.comresearchgate.net Environmentally friendly methods, such as metal-free photoredox catalysis, have also been developed for sulfonamide synthesis. thieme-connect.com
In pyrrolidine synthesis, catalyst-tuned regio- and enantioselective hydroalkylation reactions of 3-pyrrolines have been reported, providing access to either C2- or C3-alkylated pyrrolidines by selecting the appropriate cobalt or nickel catalyst. organic-chemistry.org Furthermore, organocatalytic dynamic kinetic resolution cascades have been employed for the highly diastereoselective and enantioselective synthesis of polysubstituted pyrrolidines. acs.org These innovative strategies continue to expand the toolbox available to chemists for the construction of complex and medicinally relevant molecules like this compound.
Chemical Transformations and Derivatization of R Pyrrolidine 3 Sulfonamide
Functionalization of the Pyrrolidine (B122466) Ring System
The pyrrolidine ring offers several sites for functionalization, most notably the ring's secondary amine nitrogen and its carbon backbone. The non-planarity of the saturated ring system allows for three-dimensional diversification, which can be crucial for molecular recognition at biological targets. nih.gov
The nitrogen atom of the pyrrolidine ring, being a secondary amine, is nucleophilic and represents a primary site for substitution. nih.gov A significant percentage of drugs containing a pyrrolidine scaffold are substituted at this N-1 position. nih.gov Common functionalization strategies include N-alkylation and N-arylation. For instance, the replacement of a benzoyl group at the pyrrolidine nitrogen with various aryl substituents has been shown to yield potent analogues in related compound series. nih.gov Reductive amination, reacting the pyrrolidine nitrogen with various aldehydes, is another widely used method to introduce diverse substituents. nih.govmdpi.com
Functionalization is not limited to the nitrogen atom. The carbon atoms of the pyrrolidine ring can also be substituted to modulate a compound's properties. In studies on related pyrrolidine sulfonamides, the introduction of fluorophenyl or unsubstituted phenyl groups at the C-3 position has been shown to significantly influence biological potency. nih.gov Advanced synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), can be employed to attach aryl groups to the carbon framework of the pyrrolidine ring, further expanding the accessible chemical diversity. nih.gov
| Position on Pyrrolidine Ring | Type of Functionalization | Example Reaction/Substituent | Reference |
|---|---|---|---|
| N-1 (Ring Nitrogen) | N-Arylation | Introduction of aniline (B41778) or other aryl groups. | nih.gov |
| N-1 (Ring Nitrogen) | Reductive Amination | Reaction with aldehydes to form N-alkylated derivatives. | nih.govmdpi.com |
| C-3 (Carbon Backbone) | C-Arylation | Introduction of fluorophenyl or unsubstituted phenyl groups. | nih.gov |
| Carbon Backbone | Suzuki Cross-Coupling | Palladium-catalyzed attachment of aryl boronic acids. | nih.gov |
Modifications at the Sulfonamide Nitrogen and Side Chains
The sulfonamide group (-SO₂NH₂) is a critical component for derivatization, acting as a hydrogen bond donor and possessing significant electron-withdrawing properties. thieme-connect.com Modifications typically involve substitution of one or both hydrogen atoms on the sulfonamide nitrogen.
Common derivatizations include N-alkylation and N-acylation. nsf.gov Simple alkyl groups, such as a methyl group, can be introduced to create secondary or tertiary sulfonamides, as seen in related structures like (R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide. vulcanchem.com The introduction of such groups can have a profound impact on activity; for example, methylation of a key sulfonamide NH group in one class of organocatalysts was found to result in lower yield and stereocontrol in aldol (B89426) reactions, confirming the role of the N-H bond in the reaction mechanism. unibo.it
More complex side chains can also be attached to the sulfonamide nitrogen. Research has shown that introducing various aromatic or heteroaromatic rings can lead to compounds with improved biological profiles. nih.gov In some inhibitor classes, the transformation of the sulfonamide moiety into other functional groups, such as amides or ureas, has also been explored, although this can sometimes lead to a loss of activity. nih.gov
| Modification Type | Reagents/Conditions | Resulting Functional Group | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halides, Alcohols with metal catalyst | Secondary or Tertiary Sulfonamide | nsf.govacs.org |
| N-Acylation | Acyl chlorides, Anhydrides | N-Acylsulfonamide | nsf.gov |
| N-Arylation | Aryl halides with catalyst | N-Arylsulfonamide | thieme-connect.com |
| Functional Group Transformation | Varies (e.g., hydrolysis, coupling) | Amide, Carbamide, Urea | nih.gov |
Reaction Mechanisms in Derivatization (e.g., Alkylation, Acylation)
The derivatization of (R)-pyrrolidine-3-sulfonamide relies on well-established reaction mechanisms, with alkylation and acylation of the sulfonamide nitrogen being among the most common transformations.
Alkylation Mechanisms: N-alkylation of sulfonamides can be achieved through several pathways. The classical approach involves the reaction of the sulfonamide with an alkyl halide in the presence of a base. dnu.dp.ua A more modern and sustainable method is the "borrowing hydrogen" or "hydrogen autotransfer" process, which uses alcohols as alkylating agents. acs.org This reaction, often catalyzed by earth-abundant metals like manganese, proceeds through a catalytic cycle:
The metal catalyst dehydrogenates the alcohol to form an aldehyde and a metal-hydride species.
The primary sulfonamide undergoes condensation with the in situ-generated aldehyde to form an N-sulfonylimine intermediate.
The metal-hydride species then reduces the imine to yield the N-alkylated sulfonamide, regenerating the active metal catalyst. acs.org
Another method involves the use of Lewis acid catalysts, such as FeCl₃ or ZnCl₂, to facilitate the reaction between sulfonamides and alkyl halides like 1,2-dibromo-2-phenylethane. dnu.dp.ua
Acylation Mechanisms: Acylation of the sulfonamide nitrogen is typically a straightforward nucleophilic substitution reaction. nsf.gov The sulfonamide nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or a carboxylic anhydride. This reaction usually proceeds readily to form an N-acylsulfonamide. nsf.govorgsyn.org In some cases, the reaction can be facilitated by a base to deprotonate the sulfonamide, increasing its nucleophilicity.
| Reaction | Mechanism Type | Key Reagents & Catalysts | Key Intermediate | Reference |
|---|---|---|---|---|
| N-Alkylation | Borrowing Hydrogen | Alcohol, Mn(I) or Ru(II) catalyst, Base | N-sulfonylimine | acs.org |
| N-Alkylation | Nucleophilic Substitution | Alkyl halide, Base or Lewis Acid (FeCl₃) | - | dnu.dp.ua |
| N-Acylation | Nucleophilic Acyl Substitution | Acyl chloride or Anhydride | Tetrahedral intermediate | nsf.govorgsyn.org |
Conformational Analysis and Stereochemical Investigations
Preferred Conformations of the (R)-Pyrrolidine-3-sulfonamide Scaffold
The five-membered pyrrolidine (B122466) ring is not flat; it adopts puckered conformations to relieve ring strain, a phenomenon often described as "pseudorotation". researchgate.net These conformations are typically characterized as envelope (E) or twist (T) forms. beilstein-journals.org For substituted pyrrolidines, two specific envelope conformers, Cγ-endo and Cγ-exo, are particularly important. nih.govresearchgate.net In these conformations, the C3 or C4 carbon (Cγ) is pushed out of the plane formed by the other four ring atoms.
The preference for an endo or exo pucker is heavily influenced by the nature and position of substituents on the ring due to steric and electronic factors. nih.gov For instance, in derivatives of the related amino acid proline, a substituent at the C4 position can lock the ring into a preferred conformation. nih.gov While specific experimental data on the preferred conformation of this compound is not detailed in the reviewed literature, the principles of pyrrolidine conformational analysis can be applied. The sulfonamide group at the C3 position is expected to have a significant influence on the ring's puckering. Computational modeling and NMR spectroscopy are key techniques used to determine the lowest energy, and therefore most populated, conformations of such derivatives in solution. beilstein-journals.orgrsc.org
The geometry of the pyrrolidine ring can be described by two key parameters: the phase angle (P) and the maximum puckering amplitude (Φmax). beilstein-journals.org The phase angle indicates which atoms are out of the plane, while the puckering amplitude describes the degree of this out-of-plane distortion. beilstein-journals.org The alkylation or acylation of the pyrrolidine nitrogen has been shown to be an effective method for "tuning" the ring's conformation across the entire pseudorotation cycle. beilstein-journals.org
Table 1: General Influence of Substituents on Pyrrolidine Ring Pucker
| Substituent Position & Type | Observed Conformational Preference | Governing Effect | Reference |
|---|---|---|---|
| Proline (unsubstituted) | Cγ-endo is slightly preferred (ratio ~2:1) | Subtle electronic and steric balance | researchgate.net |
| cis-4-CF3 | Favors pseudo-axial conformation of other groups | Inductive and stereoelectronic factors | acs.org |
| trans-4-Fluoro | Cγ-exo | Gauche effect | researchgate.net |
|cis-4-Fluoro|Cγ-endo|Gauche effect| nih.gov|
Impact of Stereochemistry on Molecular Recognition and Biological Activity
The stereochemistry of the pyrrolidine scaffold is a critical determinant of biological activity. researchgate.net Because biological targets like enzymes and receptors are themselves chiral, they often interact differently with different stereoisomers of a drug molecule. nih.gov This can lead to one enantiomer being highly active while the other is significantly less active or has a completely different biological profile.
A compelling example of this principle is found in a series of pyrrolidine-containing agonists for the G-protein coupled receptor 40 (GPR40). acs.orgnih.gov In this series, the stereochemistry at two distinct centers was found to dramatically affect the binding mode and functional activity. Researchers discovered that the (R,R) and (S,S) enantiomers had differential effects on the radioligand used in binding assays. acs.orgnih.gov The (R,R)-enantiomer potentiated the radioligand, while the (S,S)-enantiomer displaced it, indicating distinct binding interactions. acs.orgnih.gov This difference in molecular recognition translated to a difference in cellular signaling, with the (R,R) compound demonstrating a dual mechanism of action that was advantageous for its potential therapeutic use. acs.orgnih.gov
Similarly, for pyrrolidine-based melanocortin receptor agonists, the (2S,4R) stereochemistry was found to maximize binding affinity by ensuring an optimal alignment within the receptor's binding pocket. This specific configuration facilitates key hydrogen bonding interactions that anchor the molecule to the receptor.
For the this compound scaffold, the (R) configuration at the C3 position dictates a specific three-dimensional orientation of the sulfonamide group relative to the pyrrolidine ring. This fixed stereochemistry is crucial for designing molecules that can fit precisely into the binding site of a target protein, thereby ensuring selectivity and potency. The spatial arrangement of the sulfonamide's hydrogen bond donors and acceptors is locked in by the chiral center, pre-organizing the molecule for a specific interaction. nih.gov
Table 2: Effect of Stereochemistry on Biological Activity in Pyrrolidine Derivatives
| Compound Series | Stereoisomers | Observed Difference in Activity | Reference |
|---|---|---|---|
| GPR40 Agonists | (R,R)-68 vs. (S,S)-68 | (R,R) potentiates radioligand binding and activates dual signaling pathways; (S,S) displaces radioligand. | acs.orgnih.gov |
| Melanocortin Receptor Agonists | (2S,4R) vs. other isomers | (2S,4R) configuration maximizes binding affinity. |
|CK1 Inhibitors|Chiral pyrrolidine scaffolds|The specific chiral moiety influences kinase inhibition.| researchgate.net|
Spectroscopic Techniques for Elucidating Absolute Configuration (e.g., Vibrational Circular Dichroism)
Determining the absolute configuration of a chiral molecule—that is, distinguishing the (R)-enantiomer from the (S)-enantiomer—is essential in medicinal chemistry. While X-ray crystallography can provide this information for solid, crystalline materials, Vibrational Circular Dichroism (VCD) has emerged as a powerful technique for determining the absolute configuration of chiral molecules directly in solution. researchgate.netunifesp.br
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net An experimental VCD spectrum provides a unique fingerprint for a specific enantiomer; its mirror-image enantiomer will produce a VCD spectrum of equal magnitude but opposite sign at all frequencies. researchgate.net
The process of determining the absolute configuration of a compound like this compound using VCD involves a synergy between experimental measurement and computational chemistry. The typical workflow is as follows:
Experimental Measurement: The VCD and standard infrared (IR) spectra of the synthesized, enantiomerically pure sample are recorded in a suitable solvent. researchgate.net
Computational Modeling: The three-dimensional structure of one enantiomer (e.g., the R-form) is built in silico. Quantum mechanical calculations, often using Density Functional Theory (DFT), are then performed to predict the theoretical IR and VCD spectra for that specific enantiomer. researchgate.net
Spectral Comparison: The experimentally measured VCD spectrum is compared to the computationally predicted spectrum. If the signs and relative intensities of the major bands in the experimental spectrum match those of the calculated spectrum for the (R)-enantiomer, the absolute configuration of the sample is confirmed as (R). researchgate.netresearchgate.net If the experimental spectrum is a mirror image of the calculated one, the sample has the (S) configuration.
This technique is highly reliable and has been successfully used to assign the absolute configuration of numerous complex chiral molecules, including those with pyrrolidine cores. researchgate.net It provides not only the absolute stereochemistry but can also give insights into the molecule's predominant conformation in the solution phase. researchgate.net
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (R,R)-68 (GPR40 Agonist) |
| (S,S)-68 (GPR40 Agonist) |
| Proline |
| trans-4-Fluoroproline |
|cis-4-Fluoroproline|
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of this compound. These calculations provide insights into the molecule's reactivity, stability, and the nature of its chemical bonds.
Density Functional Theory (DFT) studies are used to optimize the geometry of the molecule and to calculate various electronic parameters. researchgate.netresearchgate.net The choice of functional, such as B3LYP, and a suitable basis set, like 6-31G(d,p) or 6-311++G(d,p), is crucial for obtaining accurate results that correlate well with experimental data. researchgate.netresearchgate.net
HOMO-LUMO Analysis is a key component of quantum chemical calculations that helps in understanding the chemical reactivity and kinetic stability of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter; a smaller gap suggests higher reactivity. mdpi.com For sulfonamide derivatives, these calculations can reveal how different substituents on the pyrrolidine or sulfonamide group affect the electronic distribution and reactivity. mdpi.com
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. dtic.mil It is a valuable tool for predicting how a molecule will interact with other molecules, such as biological receptors or other reactants. dtic.mil The MEP map shows regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, typically in shades of blue), which are indicative of sites for electrophilic and nucleophilic attack, respectively. researchgate.netdtic.mil
Table 1: Representative Quantum Chemical Parameters for Sulfonamide Derivatives
| Parameter | Description | Typical Values (for related sulfonamides) | Reference |
|---|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.125 eV | researchgate.net |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.157 eV | researchgate.net |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 3.44 - 4.65 eV | mdpi.com |
| Dipole Moment | Measure of the overall polarity of the molecule | Varies with substitution | researchgate.net |
| Chemical Potential (μ) | Negative of electronegativity | -3.4938 eV | researchgate.net |
| Electronegativity (χ) | Tendency to attract electrons | 3.4938 eV | researchgate.net |
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dntb.gov.ua This method is extensively used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein.
The process involves placing the ligand in the binding site of the protein and calculating a score that represents the binding affinity. nih.gov Various scoring functions are used to estimate the strength of the interaction, which can be correlated with experimental binding affinities like Ki or IC50 values. acs.orgnih.gov For pyrrolidine sulfonamides, docking studies have been instrumental in understanding their interactions with enzymes like carbonic anhydrases and dipeptidyl peptidase IV (DPP-IV). researchgate.netresearchgate.net These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. mdpi.comnih.gov For instance, the sulfonamide group is often found to interact with zinc ions in the active site of metalloenzymes. researchgate.net
The accuracy of docking predictions can be enhanced by using ensemble docking, where multiple conformations of the receptor are used to account for protein flexibility. mdpi.com The results from docking studies are vital for structure-based drug design, allowing for the rational modification of the ligand to improve its binding affinity and selectivity. acs.orgnih.gov
Table 2: Example of Molecular Docking Results for a Pyrrolidine Derivative
| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Carbonic Anhydrase II | Pyrrolidine-benzenesulfonamide derivative | -8.5 | His94, His96, His119, Thr199, Thr200 | researchgate.net |
| MDM2 | Spirooxindole-pyrrolidine derivative | Ki < 1 nM | His96 | acs.org |
| 5-HT6 Receptor | Spiro[indoline-3,3′-pyrrolidine] derivative | - | Asp106, Asn288, Ser193 | mdpi.com |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. peerj.com While molecular docking provides a static picture of the binding pose, MD simulations can assess the stability of this pose and reveal conformational changes in both the ligand and the protein upon binding. peerj.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. arabjchem.org For pyrrolidine sulfonamides, QSAR studies can help to identify the key structural features that are important for their activity as enzyme inhibitors. nih.govresearchgate.net
In a QSAR study, a set of molecules with known biological activities is used to build a model. nih.gov Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. arabjchem.org These descriptors can be constitutional, topological, geometrical, or electronic. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that correlates the descriptors with the biological activity. arabjchem.orgnih.gov
A robust QSAR model should have good predictive power, which is typically assessed by cross-validation and by using an external test set of compounds. nih.govresearchgate.net The insights gained from QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs. researchgate.netnih.gov For instance, a QSAR study on pyrrolidine analogs as DPP-IV inhibitors highlighted the importance of shape, flexibility, and electrostatic parameters in determining their activity. nih.gov
Table 3: Key Parameters in QSAR Modeling
| Parameter | Description | Acceptable Value | Reference |
|---|---|---|---|
| r² (squared correlation coefficient) | A measure of the goodness of fit of the model. | > 0.6 | nih.gov |
| q² (cross-validated r²) | A measure of the predictive power of the model within the training set. | > 0.5 | nih.gov |
| r²_test (predictive r² for test set) | A measure of the predictive power of the model for an external set of compounds. | > 0.6 | nih.gov |
Theoretical Investigations of Reaction Mechanisms and Transition States
Computational chemistry can also be used to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the potential energy surface of a reaction. uleth.caacmm.nl
Transition state theory is a fundamental concept used to understand and calculate reaction rates. ox.ac.uk Computational methods can be used to locate the transition state structure for a given reaction and to calculate its energy. uleth.ca This information is crucial for determining the activation energy of the reaction, which is a key factor in determining the reaction rate. ox.ac.uk For example, theoretical studies can elucidate the mechanism of the synthesis of pyrrolidine derivatives or the reactions they undergo. wiley.com These studies can help in optimizing reaction conditions and in designing more efficient synthetic routes.
Structural Analysis and Spectroscopic Data
The structural characterization of (R)-Pyrrolidine-3-sulfonamide and its derivatives is typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. In the ¹H NMR spectrum, characteristic signals for the pyrrolidine (B122466) ring protons can be observed. chemicalbook.comgoogle.com The proton of the sulfonamide group (–SO₂NH–) typically appears as a singlet in a distinct region of the spectrum. rsc.org
Infrared (IR) Spectroscopy : IR spectroscopy provides information about the functional groups present in the molecule. The sulfonamide group exhibits characteristic absorption bands for the S=O stretching vibrations. ripublication.comvulcanchem.com
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. nih.govmdpi.com
Mechanistic Studies of Biological Interactions
Enzyme Inhibition Mechanisms by Pyrrolidine (B122466) Sulfonamide Analogues
The versatility of the pyrrolidine sulfonamide core allows for its adaptation to the active sites of numerous enzymes, leading to potent and often selective inhibition. The following sections explore the mechanisms of action against several key enzyme targets.
Glycine (B1666218) Transporter-1 (GlyT1) Inhibitors
Pyrrolidine sulfonamides have been identified as potent and selective competitive inhibitors of Glycine Transporter-1 (GlyT1). The primary role of GlyT1 is to regulate glycine concentrations at the postsynaptic N-methyl-d-aspartate (NMDA) receptor. By inhibiting GlyT1, these compounds increase synaptic glycine levels, thereby potentiating NMDA receptor function, a strategy that has been explored for treating schizophrenia.
Structure-activity relationship (SAR) studies have revealed key interactions. The sulfonamide moiety is crucial for activity, and modifications to this group, as well as substituents on the pyrrolidine ring and other parts of the molecule, significantly impact potency and pharmacokinetic properties. For instance, fluorophenyl substituents at the 3-position of the pyrrolidine ring and meta-substituted aryl groups as R2 substituents have been shown to enhance in vitro potency. nih.gov The transformation of the sulfonamide into other functional groups like amides or ureas results in a loss of inhibitory activity. nih.gov
Carbonic Anhydrase (CA) Isoform Selective Inhibition
Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Pyrrolidine sulfonamide analogues can achieve isoform-selective inhibition of various human carbonic anhydrases (hCAs). The primary mechanism involves the sulfonamide group coordinating to the zinc ion in the enzyme's active site.
The selectivity for different isoforms, such as the cytosolic hCA I and II and the transmembrane, tumor-associated hCA IX and XII, is dictated by the interactions of the pyrrolidine ring and its substituents with the amino acid residues lining the active site cavity. For example, bulky hydrophobic residues in the active site of one isoform compared to a smaller residue in another can be exploited to achieve selectivity. A compound with a bulky substituent may bind favorably to an isoform with a larger active site pocket while being sterically hindered in a more constricted active site. Hydrogen bonding between the sulfonamide and backbone residues, such as Thr200, and additional interactions with residues like Gln92, further stabilize the enzyme-inhibitor complex. nih.gov
Dipeptidyl Peptidase-4 (DPP-IV) Inhibition
Dipeptidyl peptidase-4 (DPP-IV) is a serine protease that inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which are crucial for regulating glucose homeostasis. Inhibition of DPP-IV is a therapeutic strategy for type 2 diabetes. Pyrrolidine-based structures are a key feature of several DPP-IV inhibitors, known as gliptins.
The mechanism of inhibition involves the pyrrolidine moiety binding to the S1 subsite of the DPP-IV active site. The binding affinity and inhibitory potency are influenced by various factors, including the substituents on the pyrrolidine ring. An α-aminoacyl linker is also important, with its amino group being essential for inhibitory potential. The P2 fragment of the inhibitor interacts with the S2 subsite of the enzyme. The hydrophobic nature of the molecule can positively influence DPP-IV inhibitory activity.
| Feature | Role in DPP-IV Inhibition |
| Pyrrolidine Moiety | Binds to the S1 pocket of the active site. |
| α-Aminoacyl Linker | The amino group is crucial for inhibitory activity. |
| P2 Fragment | Interacts with the S2 subsite. |
| Hydrophobicity | Generally enhances inhibitory activity. |
Matrix Metalloproteinases (MMPs) and Dihydrofolate Reductase (DHFR)
Matrix Metalloproteinases (MMPs): Pyrrolidine-based compounds, including sulfonamide derivatives, have been developed as potent inhibitors of MMPs. nih.gov These zinc-dependent endopeptidases are involved in the degradation of the extracellular matrix. The inhibitory mechanism of mercaptosulfonamide derivatives is predicated on the coordination of a thiol group with the catalytic zinc ion in the MMP active site. The sulfonamide portion of these inhibitors can enhance binding through hydrogen bonding to the enzyme backbone and can position hydrophobic substituents into specific pockets within the active site, contributing to both potency and selectivity. nih.gov
Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in folate metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate. Inhibition of DHFR disrupts DNA synthesis and cell growth. While sulfonamides are known to inhibit dihydropteroate (B1496061) synthase (DHPS), an upstream enzyme in the folate pathway, certain molecules incorporating a sulfonamide moiety have been designed as dual inhibitors of both DHPS and DHFR. plos.org The mechanism of DHFR inhibition by these compounds involves competitive binding at the active site, preventing the binding of the natural substrate, dihydrofolate. youtube.commalariaworld.org The pyrrolidine scaffold can be utilized to orient the molecule within the active site to maximize interactions.
Receptor Modulation Mechanisms
In addition to enzyme inhibition, pyrrolidine sulfonamide analogues can modulate the activity of various receptors.
Transient Receptor Potential Vanilloid-4 (TRPV4)
A novel series of pyrrolidine sulfonamide derivatives has been developed as selective and orally bioavailable antagonists of the Transient Receptor Potential Vanilloid-4 (TRPV4) ion channel. The mechanism of action involves the binding of these compounds to the TRPV4 protein, which prevents its activation by agonists. Modifications to the pyrrolidine core that increase structural rigidity have been shown to improve TRPV4 activity by reducing the entropic energy penalty upon binding. Further optimization of the sulfonamide substituent has led to highly potent compounds.
Peroxisome Proliferator-Activated Receptors (PPARs)
Pyrrolidine derivatives have been identified as potent dual agonists of PPARα and PPARγ. nih.gov PPARs are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism. The modulation mechanism involves the binding of the pyrrolidine-containing ligand to the ligand-binding domain of the PPAR, which leads to a conformational change in the receptor. This allows for the recruitment of coactivator proteins and subsequent transcription of target genes. SAR studies have indicated that the cis-configuration of substituents on the pyrrolidine ring is preferred for this activity. nih.gov
Elucidation of Structure-Activity Relationships (SAR) at a Mechanistic Level
The investigation into the structure-activity relationships (SAR) of (R)-Pyrrolidine-3-sulfonamide and its derivatives has provided critical insights into the molecular features required for potent biological activity. These studies are fundamental to understanding how chemical structure translates into specific interactions with biological targets, guiding the rational design of more effective and selective compounds. The pyrrolidine ring, a five-membered nitrogen heterocycle, serves as a versatile scaffold in drug discovery due to its three-dimensional structure and the stereogenic centers it can contain, which allow for a detailed exploration of pharmacophore space nih.govresearchgate.net.
Research has focused on modifying different parts of the pyrrolidine sulfonamide core to determine their impact on potency and other pharmacological parameters. A significant area of investigation has been the development of inhibitors for the Glycine Transporter 1 (GlyT1), which is a target for treating schizophrenia due to its role in modulating glutamatergic neurotransmission nih.gov.
In a key SAR study, a series of pyrrolidine sulfonamides were synthesized and evaluated as GlyT1 inhibitors. The core structure consisted of a pyrrolidine ring with substituents at the R¹ and R² positions, as shown in the table below. The study revealed several important structural requirements for high-affinity binding:
The Sulfonamide Moiety : This group was found to be essential for activity. Its replacement with other functional groups such as amides, carbamides, tertiary amines, or ureas led to inactive compounds. This suggests the sulfonamide group plays a crucial role in binding to the target, likely through hydrogen bonding interactions within the active site, a common mechanism for sulfonamide-based inhibitors nih.govresearchgate.net.
Substituents at the R¹ Position (Pyrrolidine Ring) : Modifications at this position significantly influenced potency. For instance, incorporating fluorophenyl substituents at the R¹ position resulted in greater in vitro potency compared to an unsubstituted phenyl ring nih.gov.
Substituents at the R² Position (Sulfonamide Nitrogen) : Replacing the initial benzoyl group with various aryl substituents yielded highly potent analogs with nanomolar activity nih.gov.
Meta-substituted derivatives on the aryl ring generally showed improved biological activity.
Analogs containing aniline (B41778) groups not only displayed high potency but also exhibited lower efflux ratios (ER), indicating less susceptibility to removal from the cell by P-glycoprotein (P-gp) efflux pumps nih.gov.
Stereochemistry : The stereochemistry of the pyrrolidine scaffold is a critical determinant of the biological profile. The specific spatial orientation of substituents, dictated by the ring's conformation, influences the binding mode to enantioselective proteins, leading to significant differences in the activity of various stereoisomers nih.govresearchgate.net.
The detailed findings from these mechanistic SAR studies are summarized in the interactive data table below, which illustrates the impact of various substituents on GlyT1 inhibition and the efflux ratio.
| Compound ID | R¹ Substituent (at Position 3) | R² Substituent (on Sulfonamide) | Potency (Ki, μM) | Efflux Ratio (ER) |
|---|---|---|---|---|
| Reference Compound (23a) | Phenyl | Benzoyl | - | - |
| 23b-f | Fluorophenyl | Aryl | Improved Potency | - |
| 23d,g–i,k,l,o,p,s,v,x | Aryl | Anilines | Single/Double Digit Nanomolar | Lower ER Values |
| 23t | Aryl | Indanyl | 0.001 | 1.5 |
Beyond GlyT1 inhibition, the pyrrolidine sulfonamide scaffold has also been explored for other therapeutic targets. For example, derivatives have been designed and synthesized as potential anti-diabetic agents through the inhibition of dipeptidyl peptidase-IV (DPP-IV), with some compounds showing high potency in the nanomolar range (IC50 = 41.17 nM) nih.gov. This further underscores the versatility of this chemical core and the importance of SAR studies in adapting it for different biological targets.
Applications in Medicinal Chemistry As a Chiral Scaffold
Role of (R)-Pyrrolidine-3-sulfonamide as a Chiral Building Block in Complex Molecule Synthesis
The fundamental value of this compound in synthesis lies in its role as a chiral building block. mdpi.com The stereochemistry of the pyrrolidine (B122466) ring is a critical feature, as different stereoisomers of a drug candidate can exhibit vastly different biological profiles due to the enantioselective nature of protein binding sites. researchgate.netnih.gov By utilizing an enantiomerically pure starting material like this compound, chemists can control the stereochemical outcome of a synthesis, avoiding the need for costly and often inefficient chiral separations at later stages.
Scaffold Design for Novel Biologically Active Agents
The this compound core serves as a versatile scaffold for the design of new therapeutic agents. Its structure can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties. Researchers have developed derivatives of this scaffold for various therapeutic targets.
A notable example is the development of pyrrolidine sulfonamide derivatives as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism and a key target for the treatment of type 2 diabetes. nih.govnih.gov In one study, novel pyrrolidine sulfonamide derivatives were synthesized and evaluated for their in-vitro antidiabetic effects. nih.gov The research highlighted a compound with a 4-trifluorophenyl substitution on a 1,2,4-oxadiazole group attached to the pyrrolidine scaffold, which showed the most potent inhibition of the DPP-IV enzyme among the series. nih.gov
Another area of investigation involves the design of selective glycine (B1666218) transporter-1 (GlyT1) inhibitors, which have potential applications in treating central nervous system disorders. Research has shown that 3,4-disubstituted pyrrolidine sulfonamides can act as competitive GlyT1 inhibitors. nih.gov Structure-activity relationship (SAR) studies on these compounds revealed that fluorophenyl substituents at position 3 of the pyrrolidine ring provided better in-vitro potency. nih.gov
The data below summarizes findings for representative pyrrolidine sulfonamide derivatives.
| Compound Class | Target Enzyme | Key Structural Feature | Biological Activity |
| Pyrrolidine Sulfonamide Derivative | DPP-IV | 4-trifluorophenyl substitution on a 1,2,4-oxadiazole moiety | IC₅₀: 11.32 ± 1.59 μM nih.gov |
| 3,4-disubstituted Pyrrolidine Sulfonamide | GlyT1 | Indanyl substituent | Kᵢ: 0.001 μM nih.gov |
Integration into Diverse Molecular Architectures for Pharmacological Exploration
The versatility of the this compound scaffold allows for its integration into a wide range of complex molecular architectures, enabling broad pharmacological exploration. nih.gov The pyrrolidine nitrogen and the sulfonamide group provide convenient handles for chemical modification, allowing for the attachment of various other cyclic and acyclic moieties.
For instance, in the development of DPP-IV inhibitors, the pyrrolidine sulfonamide core was appended with a 1,2,4-oxadiazole heterocycle, which itself was further substituted with different phenyl groups to modulate activity. nih.gov This demonstrates the integration of the core scaffold with other heterocyclic systems to create hybrid molecules with desired biological properties. Similarly, the GlyT1 inhibitors feature diverse substituents at both the 3 and 4 positions of the pyrrolidine ring, including various phenyl, heteroaromatic, and indanyl groups, showcasing the scaffold's ability to support a variety of chemical functionalities. nih.gov This modular approach, where the core scaffold provides the essential chiral framework, is a powerful strategy in modern drug discovery.
Advanced Analytical Characterization in R Pyrrolidine 3 Sulfonamide Research
Spectroscopic Methods for Structural Elucidation of Complex Derivatives (e.g., Advanced NMR, IR, MS techniques)
Spectroscopic techniques are powerful tools for the detailed structural analysis of novel compounds. springernature.com In the context of (R)-pyrrolidine-3-sulfonamide derivatives, methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide comprehensive information about the molecular framework, connectivity, and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most definitive methods for elucidating the structure of organic molecules in solution. springernature.com For complex derivatives of this compound, one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are employed to assign the full proton and carbon framework.
¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In derivatives of pyrrolidine (B122466) sulfonamides, characteristic signals can be observed for the protons on the pyrrolidine ring, as well as for any substituents. For example, in a series of N-(1-(phenylamino)-1-oxopropan-2-yl)-1-tosylpyrrolidine-2-carboxamide derivatives, the chemical shifts (δ) for the pyrrolidine ring protons typically appear in the range of 1.47–3.49 ppm, while the N-H proton of the sulfonamide or carboxamide group can be seen further downfield. nih.gov
¹³C NMR: Carbon-13 NMR is used to determine the number and type of carbon atoms in a molecule. The spectra for pyrrolidine sulfonamide derivatives show distinct signals for the carbons of the pyrrolidine ring, the aromatic rings of substituents, and carbonyl (C=O) groups, which typically resonate around 170–178 ppm. nih.gov
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net For derivatives of this compound, the IR spectrum provides clear evidence for key structural motifs. umt.edu.pk
Sulfonamide Group (S=O): The sulfonamide functional group is characterized by two distinct stretching vibrations for the S=O bond, typically appearing in the ranges of 1383–1339 cm⁻¹ (asymmetric) and 1267–1158 cm⁻¹ (symmetric). nih.gov
N-H Stretching: The N-H bond of the sulfonamide or other amide groups gives rise to a stretching band in the region of 3380–3293 cm⁻¹. nih.govripublication.com
Carbonyl Group (C=O): If the derivative contains a carboxamide or other carbonyl-containing moiety, a strong absorption band for the C=O stretch is observed, typically between 1666 cm⁻¹ and 1680 cm⁻¹. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for determining the molecular weight and elemental formula of a compound. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used for these types of molecules.
The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable structural information. researchgate.net For sulfonamides, common fragmentation pathways include the cleavage of the S-N bond and the loss of sulfur dioxide (SO₂). researchgate.netnih.gov The pyrrolidine ring can also undergo characteristic fragmentation. wvu.edu For instance, ESI-HRMS analysis of novel sulphonamide pyrolidine carboxamide derivatives confirmed their calculated molecular formulas with high accuracy, showing deviations of less than 5 ppm. nih.gov
| Compound Derivative | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key IR Bands (νₘₐₓ, cm⁻¹) | HRMS (ESI+) [M+H]⁺ |
|---|---|---|---|---|
| N-(1-(naphthalen-2-ylamino)-1-oxopropan-2-yl)-1-tosylpyrrolidine-2-carboxamide | 1.39 (d, 3H), 2.42 (s, 3H), 4.19 (dd, 1H), 7.30-7.98 (m, aromatic H), 8.40 (d, 1H, NH), 12.41 (s, 1H, NH) | 18.1, 21.5, 49.0, 61.2, 121.1-149.0 (aromatic C), 171.7, 172.6 (C=O) | 3293 (N-H), 1666 (C=O), 1344, 1267 (S=O) | Calculated: 473.1317, Found: 473.1312 |
| N-(1-(4-chlorophenylamino)-1-oxopropan-2-yl)-1-tosylpyrrolidine-2-carboxamide | 1.35 (d, 3H), 2.42 (s, 3H), 4.14 (dd, 1H), 7.37-7.77 (m, aromatic H), 8.31 (d, 1H, NH), 10.03 (s, 1H, NH) | 18.5, 21.5, 49.4, 61.5, 121.2-144.1 (aromatic C), 177.5 (C=O) | 3355 (N-H), 1667 (C=O), 1339, 1158 (S=O) | Calculated: 450.1254, Found: 450.1250 |
| N-(1-(3,5-dimethylphenylamino)-1-oxopropan-2-yl)-1-tosylpyrrolidine-2-carboxamide | 1.33 (d, 3H), 2.23 (s, 6H), 4.13-4.15 (m, 1H), 6.71-7.78 (m, aromatic H), 8.22 (d, 1H, NH), 9.74 (s, 1H, NH) | 18.7, 21.5, 49.4, 61.5, 117.5-144.1 (aromatic C), 171.2, 171.4 (C=O) | 3373 (N-H), 1672 (C=O), 1344, 1217 (S=O) | Calculated: 444.1957, Found: 444.1949 |
Chromatographic Techniques for Enantiomeric Purity Assessment (e.g., Chiral HPLC)
Assessing the enantiomeric purity of chiral molecules like this compound is crucial, as different enantiomers can exhibit distinct biological activities. nih.gov High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used and effective method for separating enantiomers and determining enantiomeric excess (ee). nih.gov
The principle behind chiral HPLC is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times, allowing for their separation.
For compounds like pyrrolidine sulfonamides, which are chiral amines, several strategies can be employed:
Direct Separation: This involves the use of a suitable CSP that can directly resolve the enantiomers. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are commonly used for a wide range of chiral compounds. rroij.com
Indirect Separation via Derivatization: When direct separation is challenging or the analyte lacks a suitable chromophore for UV detection, pre-column derivatization with a chiral derivatizing agent is employed. nih.gov This reaction converts the pair of enantiomers into a pair of diastereomers, which can then be separated on a standard achiral HPLC column (e.g., C18). researchgate.net Common derivatizing agents for amines include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) and p-toluenesulfonyl chloride. nih.govjuniperpublishers.com
A typical method involves dissolving the analyte and derivatizing it, followed by injection onto the HPLC system. The mobile phase, flow rate, and column temperature are optimized to achieve baseline resolution between the diastereomeric peaks. juniperpublishers.com The resolution between the two enantiomer peaks should ideally be greater than 1.5 for accurate quantification. researchgate.net
| Analyte | Method | Column | Mobile Phase | Detection | Resolution (Rs) | Reference |
|---|---|---|---|---|---|---|
| (R)-Piperidin-3-amine | Pre-column derivatization with p-toluenesulfonyl chloride | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | 0.1% Diethylamine in Ethanol | UV at 228 nm | > 4.0 | nih.gov |
| L-Prolinamide | Pre-column derivatization with Marfey's reagent | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) | Buffer (Triethylamine in water, pH 6.0) : Acetonitrile (78:22) | UV at 335 nm | > 3.0 | juniperpublishers.com |
| Respiratory Fluoroquinolone (chiral amine) | Pre-column derivatization to diastereomer | Endcapped C18 | Not specified | UV at 290 nm | > 4.0 | researchgate.net |
Future Research Directions and Synthetic Challenges
Development of More Efficient and Sustainable Synthetic Routes for (R)-Pyrrolidine-3-sulfonamide
The advancement of this compound-based therapeutics is intrinsically linked to the development of efficient, cost-effective, and environmentally benign synthetic methodologies. Current research endeavors are aimed at moving beyond traditional synthetic protocols, which often involve harsh reagents and multiple steps, towards more sustainable and atom-economical alternatives.
Key areas of innovation include:
Biocatalysis and Enzymatic Synthesis : A significant shift towards green chemistry involves harnessing enzymes to construct chiral pyrrolidine (B122466) rings. escholarship.orgacs.orgnih.gov Directed evolution of enzymes like cytochrome P411 has enabled the intramolecular C(sp³)–H amination of organic azides to produce chiral pyrrolidines with high enantioselectivity and efficiency under mild, aqueous conditions. escholarship.orgacs.orgnih.govcaltech.edu This biocatalytic approach offers a direct and sustainable route to chiral N-heterocycles, minimizing the need for protecting groups and hazardous reagents. acs.orgnih.gov Laccase enzymes have also been employed for the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones. bohrium.com
Mechanochemistry : Solvent-free mechanochemical processes, such as ball milling, are being explored for sulfonamide synthesis. rsc.org These methods can create sulfonyl chlorides from disulfides using solid reagents like sodium hypochlorite, followed by amination in a one-pot procedure. rsc.org This approach significantly reduces solvent waste and energy consumption, aligning with the principles of green chemistry. rsc.orgtandfonline.com
Flow Chemistry : Continuous flow reactors are being implemented to improve the safety, efficiency, and scalability of sulfonamide synthesis. researchgate.netgoogle.comnih.gov Flow chemistry allows for precise control over reaction parameters such as temperature and residence time, which can accelerate reaction kinetics and minimize the formation of byproducts. researchgate.netnih.gov This technology is particularly advantageous for handling highly exothermic reactions or unstable intermediates that are common in the synthesis of sulfonyl chlorides. rsc.org
Novel Catalytic Systems : Research into novel catalysts, such as magnetite-immobilized nano-ruthenium, facilitates the direct coupling of alcohols and sulfonamides, producing only water as a byproduct. acs.org This domino dehydrogenation-condensation-hydrogenation sequence represents a highly efficient and environmentally friendly method for C-N bond formation. acs.org
Aqueous Synthesis : Methodologies are being developed to conduct sulfonamide synthesis in water, omitting the need for organic bases and simplifying product isolation to simple filtration. rsc.org This approach uses equimolar amounts of reactants and offers excellent yields and purity without extensive purification. rsc.org
These emerging strategies promise to make the synthesis of this compound and its derivatives more practical for large-scale production, reducing environmental impact and manufacturing costs.
Exploration of Novel Biological Targets and Therapeutic Applications
The unique three-dimensional structure of the pyrrolidine ring allows it to effectively explore pharmacophore space, making it a versatile scaffold for targeting a wide array of biological molecules. nih.govresearchgate.netdocumentsdelivered.com Researchers are actively investigating new applications for this compound derivatives beyond their established roles.
Promising areas of exploration include:
Neurodegenerative Diseases : Sulfonamide derivatives are being investigated as inhibitors of protein amyloid aggregation, a key pathological process in conditions like Alzheimer's and Parkinson's disease. nih.gov Studies have shown that certain sulfonamides can inhibit the formation of amyloid-beta, tau, and alpha-synuclein (B15492655) fibrils. nih.gov Furthermore, pyrrolidine dithiocarbamate (B8719985) has demonstrated protective effects against cognitive impairment in preclinical models, suggesting a potential role in mitigating neuroinflammation and oxidative stress associated with Alzheimer's disease. nih.govresearchgate.net
Oncology : The chemokine receptor CXCR4 is a critical target in cancer metastasis. nih.gov Novel pyrrolidine-based antagonists have been designed that show potent binding to CXCR4, inhibiting cancer cell migration and demonstrating significant efficacy in in vivo models of metastasis. nih.gov
Infectious Diseases : The pyrrolidine sulfonamide scaffold is being explored for new anti-infective agents. Derivatives have been synthesized and evaluated as inhibitors of neuraminidase, a key enzyme in the influenza A virus, with some compounds showing potency comparable to existing antiviral drugs. nih.gov In the fight against malaria, new pyrrolidine carboxamide derivatives containing a sulfonamide moiety have been designed to target Plasmodium falciparum N-myristoyltransferase (PfNMT), an enzyme essential for parasite viability. nih.gov
Metabolic and Inflammatory Disorders : Beyond the known applications in diabetes as DPP-IV inhibitors, pyrrolidine sulfonamides are being evaluated for other metabolic targets. nih.gov Polyhydroxylated pyrrolidines act as dual-target inhibitors of α-glucosidase and aldose reductase, enzymes relevant to diabetes and its complications. nih.gov The scaffold is also being used to design inhibitors for enzymes like monoacylglycerol lipase (B570770) (MAGL), a target for neurodegenerative and inflammatory conditions. researchgate.net Additionally, pyrrolidine sulfonamides have been identified as potent antagonists of urotensin II, a peptide implicated in a variety of cardiovascular, inflammatory, and metabolic diseases. google.com
The table below summarizes some of the novel biological targets being explored for this compound class.
| Biological Target | Potential Therapeutic Application | Key Findings and Rationale |
|---|---|---|
| Amyloid-beta, Tau, Alpha-synuclein | Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) | Sulfonamide derivatives can inhibit the aggregation of key amyloidogenic proteins, a central pathological mechanism in these diseases. nih.gov |
| CXCR4 Receptor | Cancer Metastasis | Pyrrolidine-based antagonists effectively block the CXCL12/CXCR4 signaling axis, mitigating cancer cell migration and invasion. nih.gov |
| Neuraminidase | Influenza | Derivatives show potent inhibitory activity against the influenza A virus neuraminidase enzyme, comparable to existing antiviral drugs. nih.gov |
| Plasmodium falciparum N-myristoyltransferase (PfNMT) | Malaria | Hybrid sulfonamide-carboxamide compounds are designed to inhibit this essential parasite enzyme, demonstrating antiplasmodial activity. nih.gov |
| Monoacylglycerol Lipase (MAGL) | Neurodegenerative and Inflammatory Disorders | Structure-based design has led to potent and reversible MAGL inhibitors based on a piperazinyl pyrrolidin-2-one core. researchgate.net |
| Urotensin II Receptor | Cardiovascular and Metabolic Diseases | Pyrrolidine sulfonamides act as antagonists of the urotensin II receptor, which is involved in conditions like congestive heart failure, hypertension, and diabetes. google.com |
| Glycine (B1666218) Transporter 1 (GlyT1) | Schizophrenia | Pyrrolidine sulfonamides have been developed as potent and selective competitive inhibitors of GlyT1, which may help correct NMDA receptor hypofunction. nih.gov |
Advanced Computational Approaches for Rational Design and Scaffold Optimization
To navigate the vast chemical space of possible this compound derivatives and to accelerate the discovery of potent and selective drug candidates, advanced computational methods are indispensable. These in silico techniques enable the rational design and optimization of molecules by predicting their biological activity, binding affinity, and pharmacokinetic properties before synthesis.
Key computational strategies employed include:
Quantitative Structure-Activity Relationship (QSAR) : 2D and 3D-QSAR models, such as CoMFA and CoMSIA, are used to build mathematical relationships between the structural features of sulfonamide derivatives and their biological activities. nih.govjbclinpharm.org These models help identify key structural motifs that are crucial for potency and can guide the design of new compounds with enhanced efficacy against targets like bacteria or cancer cells. nih.govjbclinpharm.org QSAR studies have been successfully applied to model the antidiabetic and antioxidant activities of sulfonamide series. ekb.egmedwinpublishers.com
Molecular Docking : This technique predicts the preferred orientation and binding affinity of a ligand when bound to a target protein. nih.gov It is widely used to screen virtual libraries of compounds and to understand the molecular interactions—such as hydrogen bonds and hydrophobic contacts—that govern binding. nih.govrsc.org Docking studies have been instrumental in designing pyrrolidine and sulfonamide derivatives as inhibitors for targets like dipeptidyl peptidase-IV (DPP-IV), P. falciparum N-myristoyltransferase, and α-glucosidase. nih.govnih.govrsc.org
Pharmacophore Modeling : This approach identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific target. Pharmacophore models derived from known active ligands or protein-ligand crystal structures serve as templates for virtual screening to discover novel scaffolds. researchgate.net
Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, allowing for the assessment of binding stability and conformational changes. nih.gov This method complements molecular docking by providing a more realistic representation of the biological environment and can help refine the binding poses of potential inhibitors.
ADMET Prediction : In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. nih.gov Early assessment of these drug-like properties is crucial for prioritizing compounds with favorable pharmacokinetic profiles and minimizing late-stage failures in drug development.
The following table details the application of these computational methods in the context of pyrrolidine sulfonamide research.
| Computational Method | Application in Pyrrolidine Sulfonamide Design | Example Outcome |
|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | To correlate 3D structural properties with biological activity and guide structural modifications. | Identification of essential structural elements for potent BRD4 inhibitors in acute myeloid leukemia. nih.gov |
| Molecular Docking | To predict binding modes and affinities of derivatives to target proteins like enzymes or receptors. | Revealed favorable binding energies and key interactions of novel sulfonamides with the BRD4 receptor. nih.gov |
| Molecular Dynamics (MD) | To assess the stability of the ligand-protein complex and understand dynamic interactions. | Confirmed the stability of newly designed inhibitors within the active site of their target protein over time. nih.gov |
| ADMET Prediction | To evaluate drug-like properties such as oral bioavailability and potential toxicity early in the design phase. | Predicted good oral bioavailability and non-toxic properties for novel sulfonamide-based inhibitors. nih.gov |
| Pharmacophore Modeling | To identify key chemical features required for biological activity and screen for novel scaffolds. | Generated a pharmacophore model from a human MAGL inhibitor complex to guide the design of new reversible inhibitors. researchgate.net |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for enantioselective synthesis of (R)-Pyrrolidine-3-sulfonamide, and how can stereochemical purity be validated?
- Methodological Answer :
- Synthesis : A common approach involves starting from (3R)-methylamino-1-benzylpyrrolidine. Key steps include Boc protection, hydrogenolysis (H₂/Pd-C), sulfonylation with methanesulfonyl chloride, and deprotection .
- Validation : Enantiomeric purity is confirmed via chiral HPLC or polarimetry. NMR spectroscopy (e.g., H and C) and mass spectrometry (e.g., [M+H] at m/z 179.08) are critical for structural verification .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Key Characterization |
|---|---|---|---|
| Boc Protection | (Boc)₂O, MeOH, rt | 85-90 | NMR (disappearance of NH peak) |
| Sulfonylation | CH₃SO₂Cl, i-Pr₂NEt, CH₂Cl₂ | 75-80 | MS: m/z 179.2 [M+H] |
Q. How can researchers optimize reaction conditions to mitigate racemization during sulfonamide formation?
- Methodological Answer :
- Use low temperatures (0–5°C) during sulfonyl chloride addition to minimize stereochemical scrambling.
- Employ non-polar solvents (e.g., CH₂Cl₂) and sterically hindered bases (e.g., i-Pr₂NEt) to stabilize intermediates .
Q. What analytical techniques are most reliable for characterizing this compound in complex matrices?
- Methodological Answer :
- LC-MS/MS : Detects trace impurities and quantifies enantiomeric ratios.
- Vibrational Spectroscopy : IR peaks at ~1150 cm⁻¹ (S=O stretching) and ~1350 cm⁻¹ (S-N stretching) confirm sulfonamide functionalization .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for this compound derivatives be systematically resolved?
- Methodological Answer :
- Perform meta-analysis using standardized assay conditions (e.g., fixed pH, temperature).
- Apply statistical frameworks (e.g., ANOVA for inter-laboratory variability) and validate via dose-response curves .
- Example workflow:
Compile data from PubChem and peer-reviewed studies.
Normalize activity metrics (e.g., IC₅₀ values).
Identify outliers using Grubbs’ test or principal component analysis (PCA) .
Q. What strategies are effective for designing in vivo studies to evaluate the pharmacokinetic (PK) profile of this compound?
- Methodological Answer :
- Dosing : Use radiolabeled compounds (e.g., C) for tracking absorption/distribution.
- Sampling : Collect plasma/tissue samples at staggered time points (0.5, 1, 2, 4, 8, 24 hrs).
- Analysis : Apply compartmental modeling (e.g., non-linear mixed-effects) to estimate clearance and volume of distribution .
Q. How can computational methods (e.g., QSAR, molecular docking) guide the structural modification of this compound for enhanced target affinity?
- Methodological Answer :
- QSAR : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity.
- Docking : Employ AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins (e.g., carbonic anhydrases). Validate with free-energy perturbation (FEP) calculations .
Data Contradiction & Reproducibility
Q. What protocols ensure reproducibility in synthesizing this compound across laboratories?
- Methodological Answer :
- Standardize reagents (e.g., use ≥99% purity sulfonyl chlorides).
- Document detailed reaction parameters (e.g., stirring rate, inert gas purging).
- Share raw spectral data (NMR, MS) via repositories like Zenodo or Figshare to enable cross-validation .
Q. How should researchers address discrepancies in reported enantiomeric excess (ee) values?
- Methodological Answer :
- Re-analyze samples using orthogonal methods (e.g., chiral GC vs. HPLC).
- Verify calibration standards and column conditions (e.g., Chiralpak AD-H vs. OD-H) .
Ethical & Data Management Considerations
Q. What are best practices for managing and sharing spectral data to comply with FAIR (Findable, Accessible, Interoperable, Reusable) principles?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
